molecular formula C10H22ClN B3378321 2-(3-Methylbutyl)piperidine hydrochloride CAS No. 14162-70-0

2-(3-Methylbutyl)piperidine hydrochloride

Cat. No. B3378321
CAS RN: 14162-70-0
M. Wt: 191.74
InChI Key: BZANHTDZLYAYDR-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClN . Its molecular weight is 191.74 . It is also known by its CAS Number: 14162-70-0 .


Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)piperidine hydrochloride is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine in the brain, leading to an increase in dopamine levels and subsequent effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine levels in the brain, leading to effects such as increased locomotor activity and decreased appetite. It has also been found to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Methylbutyl)piperidine hydrochloride in lab experiments is its specificity for the dopamine transporter. This allows for more targeted research on the effects of dopamine on the central nervous system. However, one limitation is that its effects may be influenced by other factors such as the presence of other neurotransmitters.

Future Directions

Future research on 2-(3-Methylbutyl)piperidine hydrochloride could focus on its potential as a treatment for dopamine-related disorders such as Parkinson's disease. It could also explore its effects on other neurotransmitters and their interactions with dopamine. Additionally, research could investigate the potential use of this compound in addiction treatment and its effects on other addictive substances.

Scientific Research Applications

2-(3-Methylbutyl)piperidine hydrochloride has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that it may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.

Safety and Hazards

The safety data sheet for piperidine derivatives suggests that they can be harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

2-(3-methylbutyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)6-7-10-5-3-4-8-11-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANHTDZLYAYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14162-70-0
Record name Piperidine, 2-(3-methylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14162-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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